

A Comparative Analysis of Basic Brown 16 and Other Azo Dyes in Research

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Compound of Interest		
Compound Name:	Basic brown 16	
Cat. No.:	B008369	Get Quote

For researchers, scientists, and drug development professionals, a comprehensive understanding of the characteristics of azo dyes is crucial for their effective and safe application. This guide provides a detailed comparison of **Basic Brown 16** with other notable azo dyes used in research and commercial applications, focusing on their chemical properties, performance in hair dyeing, and toxicological profiles.

Chemical and Physical Properties

Azo dyes are characterized by the presence of one or more azo groups (—N=N—). Their chemical and physical properties, such as solubility and molecular weight, influence their application and interaction with substrates. **Basic Brown 16** is a monoazo cationic dye.[1][2][3] [4] Below is a comparison of its properties with other relevant azo dyes.



Property	Basic Brown 16	Basic Brown 17	Basic Red 51	Disperse Black 9
CI Number	12250[1]	12251	12270	11105
CAS Number	26381-41-9[1]	68391-32-2	12270-25-6[5]	6373-94-0
Molecular Formula	C19H21ClN4O[1]	C19H21CIN4O2	С13H18CIN5[5]	C16H20N4O2[6]
Molecular Weight	356.85 g/mol [1]	388.87 g/mol	279.77 g/mol [5]	300.36 g/mol
Class	Monoazo, Cationic[1]	Monoazo, Cationic	Monoazo, Cationic[5]	Disperse, Monoazo
Solubility	Soluble in water and ethanol.[7]	-	-	Insoluble in water, soluble in some organic solvents.
Appearance	Reddish-light brown powder.[1]	-	Purple powder. [5]	-

Performance in Hair Dyeing Applications

The primary application for **Basic Brown 16** is in non-oxidative hair dye formulations.[8] Its performance is determined by its ability to bind to the hair shaft and its stability over time. While direct comparative studies are limited, a study investigated the effect of different surfactant types on the dyeing performance of **Basic Brown 16**.[1]

Key Performance Parameters:

- Color Deposition: The study found that cationic and nonionic hair dye formulations containing
 Basic Brown 16 resulted in higher color deposition (lower L* and higher K/S values) on
 white and bleached hair compared to anionic formulations.[1]
- Color Fastness (Wash Fastness): Hair dyed with anionic formulations of Basic Brown 16 showed significantly lower color resistance to shampooing compared to cationic and nonionic formulations. The type of dye formulation had a more significant impact on color fastness than the type of shampoo used (acidic, neutral, or alkaline).[1]



A comparative study on various synthesized azo dyes for textile applications found that polymeric azo dyes exhibited better washing and rubbing fastness compared to monomeric ones due to stronger interactions with the fibers.[9][10][11] While not a direct comparison with **Basic Brown 16**, this suggests that the molecular structure and formulation play a crucial role in the performance of azo dyes.

Toxicological Profile Comparison

The safety of azo dyes is a significant concern due to the potential for the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines.[12] Extensive toxicological evaluations have been conducted on **Basic Brown 16** by the Scientific Committee on Consumer Safety (SCCS).

Toxicological Endpoint	Basic Brown 16	Basic Red 51	Disperse Black 9
Genotoxicity/Mutageni city	The weight of evidence indicates a potential for mutagenicity.[5] It induced gene mutations in bacteria and mammalian cells in vitro.[12]	Showed cytotoxic and genotoxic effects in human keratinocytes (HaCaT cells) in vitro.	-
Carcinogenicity	Concerns for carcinogenicity cannot be ruled out due to its genotoxic potential. [13]	-	-
Skin Sensitization	Considered a moderate skin sensitizer.[14]	-	-
Acute Oral Toxicity (LD50)	Between 2 and 4 g/kg bw in rats.[14]	-	> 2000 mg/kg bw in rats.



The SCCS concluded that **Basic Brown 16** is not considered safe for use in non-oxidative hair dye formulations due to its potential for mutagenicity.[5] Other azo dyes like Basic Red 51 have also demonstrated cytotoxic and genotoxic potential in in-vitro studies.[8]

Experimental Protocols Evaluation of Hair Dye Performance (Wash Fastness)

This protocol outlines a general method for assessing the wash fastness of semi-permanent hair dyes.

- a. Materials:
- Standardized bleached human hair tresses
- Hair dye formulations (e.g., containing **Basic Brown 16** and other comparative azo dyes)
- Standard shampoo
- Spectrophotometer or colorimeter
- Controlled temperature water bath
- b. Procedure:
- Dye Application: Apply the hair dye formulation to the hair tresses according to the manufacturer's instructions (e.g., specific amount of product, application time).
- Rinsing and Drying: Rinse the tresses thoroughly with water at a controlled temperature until the water runs clear. Allow the tresses to air dry or use a hairdryer at a standardized setting.
- Initial Color Measurement: Measure the initial color of the dyed tresses using a spectrophotometer/colorimeter to obtain CIELAB (Lab*) values.
- Washing Cycles: Subject the dyed tresses to a series of standardized washing cycles. Each
 cycle consists of wetting the tress, applying a standard amount of shampoo, lathering for a
 specific duration, and rinsing with water at a controlled temperature.



- Color Measurement after Washing: After a predetermined number of washing cycles (e.g., 1, 5, 10), dry the tresses and measure the Lab* values again.
- Data Analysis: Calculate the total color difference (ΔE*ab) after each set of washes to quantify the color fading.

In Vitro Genotoxicity Assay: Ames Test

This protocol provides a general outline for the bacterial reverse mutation test (Ames test) to assess the mutagenic potential of a substance.

- a. Materials:
- Test substance (e.g., Basic Brown 16) dissolved in a suitable solvent
- Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)
- S9 metabolic activation system (liver fraction from induced rats)
- Minimal glucose agar plates
- Positive and negative controls
- b. Procedure:
- Preparation: Prepare various concentrations of the test substance.
- Incubation: In separate tubes, mix the bacterial strain, the test substance at a specific concentration, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).
- Plating: After a short pre-incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.



 Data Analysis: Compare the number of revertant colonies in the test groups to the negative control group. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

Visualizing Key Processes

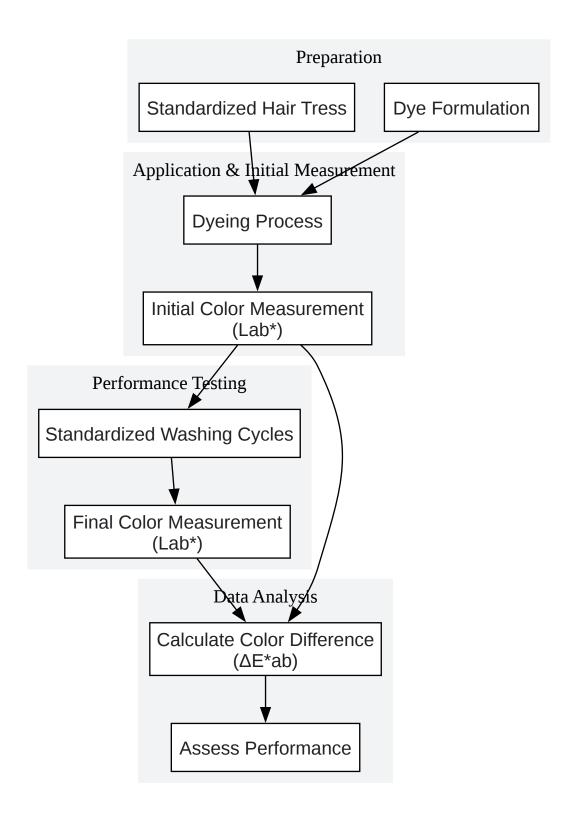
To further elucidate the concepts discussed, the following diagrams illustrate the general metabolic pathway of azo dyes and a typical workflow for evaluating hair dye performance.



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General metabolic pathway of azo dyes.





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Workflow for hair dye performance evaluation.



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